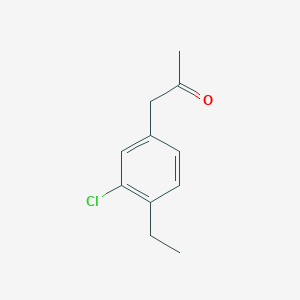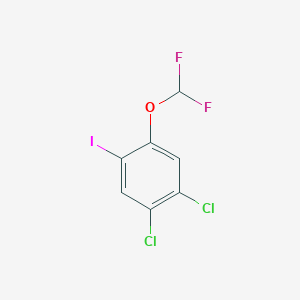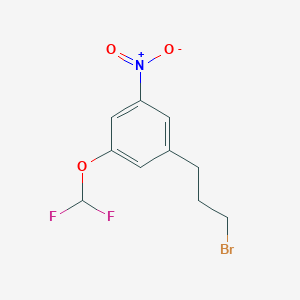
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction, often using bromine or a bromine-containing compound.
Methoxylation: The difluoromethoxy group can be introduced through a methoxylation reaction, typically using a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include various oxidized forms of the bromopropyl group.
科学的研究の応用
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Chemical Reactivity: The bromopropyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation, leading to different chemical transformations.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-3-methoxy-5-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-nitrobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene is unique due to the presence of the difluoromethoxy group, which can impart different chemical and physical properties compared to similar compounds
特性
分子式 |
C10H10BrF2NO3 |
|---|---|
分子量 |
310.09 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-3-1-2-7-4-8(14(15)16)6-9(5-7)17-10(12)13/h4-6,10H,1-3H2 |
InChIキー |
IAVCKGCYLOPOKR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


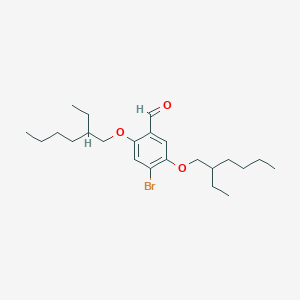
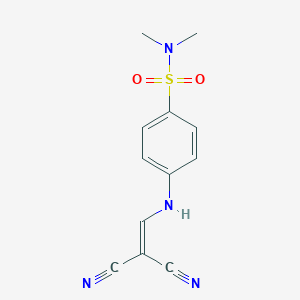
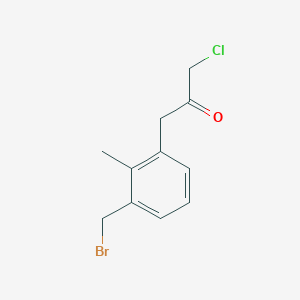
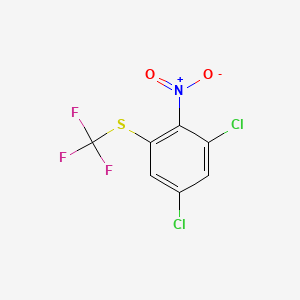


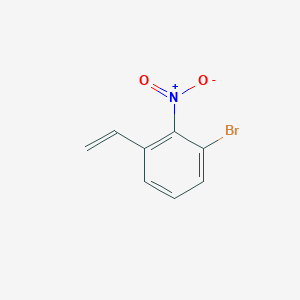
![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)

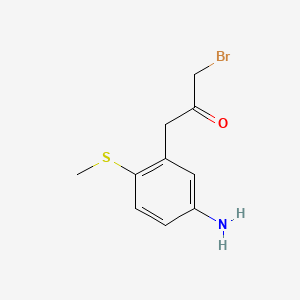
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)
